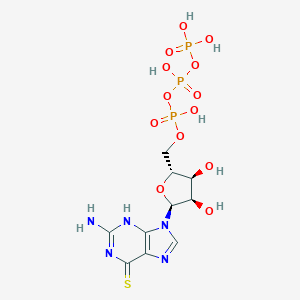

6-硫鸟嘌呤 5'-三磷酸

描述

6-Thioguanosine 5'-triphosphate, also known as 6-Thioguanosine 5'-triphosphate, is a useful research compound. Its molecular formula is C10H16N5O13P3S and its molecular weight is 539.25 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Thioguanosine 5'-triphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Thionucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Thioguanosine 5'-triphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Thioguanosine 5'-triphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗

6-硫鸟嘌呤 5'-三磷酸在治疗白血病和乳腺癌细胞方面显示出前景,特别是那些对硫嘌呤类药物耐药的细胞 . 6-硫鸟嘌呤单磷酸的前体药物已被开发出来以克服耐药性,并在各种细胞系中表现出有效的抗增殖特性 . 该化合物能够在细胞内转化为生物活性 6-硫鸟嘌呤三磷酸,使其成为对抗癌症的新治疗策略的潜在候选药物 .

免疫性疾病

代谢产物 6-硫鸟嘌呤 5'-三磷酸在治疗炎症性肠病 (IBD) 的硫嘌呤治疗的药理学中发挥作用 . 它抑制小GTP酶 Rac1 的功能,导致活化 T 细胞凋亡并影响 T 细胞与抗原呈递细胞的结合 . 这种机制对于硫嘌呤类药物在诱导和维持 IBD 患者缓解中的功效至关重要 .

抗病毒研究

作为鸟嘌呤三磷酸的类似物,6-硫鸟嘌呤-5'-O-三磷酸钠盐在对抗病毒感染方面具有潜力 . 它与天然核苷酸的结构相似性使其能够干扰病毒复制过程,使其成为抗病毒研究和治疗开发中的宝贵工具 .

DNA 合成研究

在 DNA 合成研究中,化学合成的 6-硫鸟嘌呤 5'-三磷酸已被用作小牛胸腺 DNA 聚合酶 α 的底物 . 这种应用对于了解该化合物在 DNA 复制和修复机制中的作用以及其在基因工程和生物技术中的潜在应用具有重要意义 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

作用机制

Target of Action

The primary target of 6-Thioguanosine 5’-triphosphate is the small GTPase Rac1 . This enzyme plays a crucial role in the regulation of cell growth, cytoskeletal reorganization, and the activation of protein kinases .

Mode of Action

6-Thioguanosine 5’-triphosphate inhibits the function of Rac1 . This inhibition leads to apoptosis of activated T cells and influences the conjugation of T cells with antigen-presenting cells .

Biochemical Pathways

6-Thioguanosine 5’-triphosphate is a metabolite of thiopurines, which are used for the treatment of immunological disorders and certain cancers . Thiopurines are prodrugs that must be converted by enzymes of the purine salvage pathway to the metabolically active thioguanine nucleotides . The enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) catalyzes the conversion of 6-thioguanine to 6-thioguanosine monophosphate . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .

Pharmacokinetics

The activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines . Several thiopurine metabolites might have adverse effects in patients . Myelotoxicity can be caused by grossly elevated levels of 6-thioguanine nucleotides, and elevated levels of 6-methylmercaptopurine ribonucleotides have been associated with hepatotoxicity .

Result of Action

The result of the action of 6-Thioguanosine 5’-triphosphate is the inhibition of cell proliferation. TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription . The inhibitory association of the TGTP ribonucleoside with the Rac1 GTPase is mostly responsible for the cytotoxic effect in T-cells .

Action Environment

The action, efficacy, and stability of 6-Thioguanosine 5’-triphosphate can be influenced by various environmental factors. For instance, resistance to thiopurines is related to the expression of the salvage pathway enzyme HGPRT . Furthermore, the induction of nodular regenerative hyperplasia of the liver during 6-thioguanine therapy might be dose-dependent or dependent on the level of 6-thioguanine nucleotides .

生化分析

Biochemical Properties

6-Thioguanosine 5’-triphosphate plays a pivotal role in biochemical reactions. It is an analogue of GTP, and a metabolite of an immunosuppressive drug, Azathioprine . It interacts with a variety of enzymes and proteins, including GTPases such as Rac, Ras, Cdc42, and RhoA .

Cellular Effects

6-Thioguanosine 5’-triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting activation of Rac1 and Rac2 over Cdc42 in primary human CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies . It also reduces CD28-dependent T cell survival in vitro in isolated mouse splenocytes .

Molecular Mechanism

At the molecular level, 6-Thioguanosine 5’-triphosphate exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the guanine nucleotide-binding site on the enzyme RNA polymerase and blocks transcription .

Dosage Effects in Animal Models

The effects of 6-Thioguanosine 5’-triphosphate vary with different dosages in animal models. At a dosage of 0.5 mg/kg, it increases survival in a mouse model of heart transplantation

Metabolic Pathways

6-Thioguanosine 5’-triphosphate is involved in several metabolic pathways. It is formed from 6-thioguanine via 6-thio-GMP and 6-thio-GDP intermediates by phosphorylation

属性

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYANNAQSWPLM-BDXYJKHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17670-19-8 | |

| Record name | 6-Thioguanosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

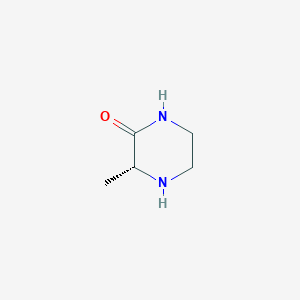

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-thioguanosine 5'-triphosphate interact with its target and what are the downstream effects?

A: 6-thioguanosine 5'-triphosphate (6-T-GTP) acts as a substrate for DNA polymerases, enzymes responsible for DNA synthesis. [, ] It gets incorporated into DNA, primarily replacing deoxyguanosine triphosphate (dGTP). [, ] This incorporation can lead to several downstream effects, including:

- Inhibition of DNA Synthesis: High concentrations of 6-T-GTP can inhibit DNA synthesis by competing with natural nucleotides. []

- Misincorporation and Mutations: 6-T-GTP can be misincorporated in place of deoxyadenosine triphosphate (dATP), potentially leading to mutations. []

- Immunosuppression: 6-T-GTP has been shown to inhibit Rac1, a GTPase involved in immune cell activation, contributing to the immunosuppressive effects of 6-mercaptopurine therapy. []

Q2: How does 6-thioguanosine 5'-triphosphate affect different DNA polymerases?

A2: Research indicates varying affinities and responses to 6-T-GTP among different DNA polymerases:

- DNA Polymerase alpha: Calf thymus DNA polymerase alpha utilizes 6-T-GTP efficiently, incorporating it into DNA. []

- DNA Polymerase beta: Compared to DNA polymerase alpha, DNA polymerase beta exhibits significantly lower utilization of 6-T-GTP. []

- Terminal Deoxynucleotidyltransferase: 6-T-GTP inhibits the incorporation of all four natural deoxyribonucleotides by this enzyme, suggesting a competitive inhibition mechanism. []

Q3: How does the intracellular concentration of 6-mercaptopurine, the prodrug of 6-T-GTP, affect its metabolism and ultimately 6-T-GTP formation?

A: Studies on murine leukemia cells (WEHI-3b) reveal a complex relationship between 6-mercaptopurine (6-MP) concentration and 6-T-GTP formation. []

- Low to Moderate 6-MP Concentrations: Increasing 6-MP concentrations (10 nM to 1 μM) correlate with increased 6-thioguanosine nucleotide (6-TGN) formation, including 6-T-GTP. []

- High 6-MP Concentrations: Paradoxically, exceeding 1 μM 6-MP leads to decreased 6-TGN formation. For example, 50 μM 6-MP resulted in 5-fold lower 6-T-GTP levels compared to 1 μM 6-MP. [] This "self-limiting" phenomenon is attributed to:

Q4: Can you elaborate on the analytical techniques used to study 6-thioguanosine nucleotides like 6-T-GTP?

A4: Researchers employ a combination of techniques to isolate, identify, and quantify 6-thioguanosine nucleotides:

- Mercurial Cellulose Chromatography: This technique exploits the affinity of thiopurine nucleotides for mercury, enabling their separation from other nucleotides. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, provides a powerful tool for separation and quantification of nucleotides, including 6-thiopurine nucleotides. [, ]

- UV Spectroscopy: 6-thioguanine-containing DNA, the product of 6-T-GTP incorporation, exhibits a characteristic UV absorption peak at 342 nm, distinct from natural DNA. [] This spectral property aids in identifying and quantifying 6-thioguanine incorporation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)

![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)